8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline
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Overview
Description
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a chlorothiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate. The chlorothiophene sulfonyl group is then attached via a sulfonylation reaction, using reagents such as chlorothiophene sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound could lead to the formation of quinoline N-oxide derivatives, while reduction could yield various reduced forms of the quinoline and piperidine rings.
Scientific Research Applications
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine: A structurally similar compound with a piperidine ring and a chlorothiophene sulfonyl group.
Quinoline derivatives: Compounds with a quinoline core structure, which may have different substituents on the ring system.
Uniqueness
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to the combination of its quinoline core, piperidine ring, and chlorothiophene sulfonyl group. This unique structure may confer specific properties and activities that are not present in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-16-6-7-17(25-16)26(22,23)21-11-8-14(9-12-21)24-15-5-1-3-13-4-2-10-20-18(13)15/h1-7,10,14H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULOEOELVLFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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